N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide
Description
N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide is a heterocyclic compound featuring a 1,4-diazepane core linked to a sulfonated pyrazole moiety and a substituted phenyl carboxamide group. The 5-chloro-2-methoxyphenyl substituent may influence electronic properties and bioavailability.
Properties
Molecular Formula |
C18H24ClN5O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C18H24ClN5O4S/c1-12-17(13(2)22-21-12)29(26,27)24-8-4-7-23(9-10-24)18(25)20-15-11-14(19)5-6-16(15)28-3/h5-6,11H,4,7-10H2,1-3H3,(H,20,25)(H,21,22) |
InChI Key |
YGFHDMAAPJSLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the core diazepane ring This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound could be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound :
- Core : 1,4-diazepane (7-membered ring).
- Key substituents :
- Sulfonyl-linked 3,5-dimethylpyrazole.
- N-(5-chloro-2-methoxyphenyl) carboxamide.
Analogous Compounds :
- Pyrazole-carboxamides (e.g., 3a–3e from ): Core: Pyrazole (5-membered ring). Substituents: Chloro, cyano, aryl groups (e.g., phenyl, p-tolyl). Example: 3a (C21H15ClN6O) lacks the diazepane and sulfonyl groups but shares the carboxamide linkage .
Key Differences :
- The sulfonyl group introduces strong electron-withdrawing effects, contrasting with cyano (3a–3e) or coumarin (4g–4h) substituents.
Physical and Spectral Properties
Melting Points :
NMR Data :
Structural Validation and Crystallography
The target compound’s structure would likely be validated using techniques such as X-ray crystallography, employing software like SHELX for refinement (). Pyrazole-carboxamides in were characterized via NMR and MS, but crystallographic data are absent. In contrast, benzo-fused diazepines () may require advanced validation due to their complexity .
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